Cas no 1421524-04-0 (N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide)
![N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide structure](https://www.kuujia.com/scimg/cas/1421524-04-0x500.png)
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide
- N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide
- VU0535396-1
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- AKOS024536762
- F6190-1695
- 1421524-04-0
-
- Inchi: 1S/C18H22N2O4S2/c21-16(17-4-3-13-25-17)9-10-19-18(22)14-5-7-15(8-6-14)26(23,24)20-11-1-2-12-20/h3-8,13,16,21H,1-2,9-12H2,(H,19,22)
- InChI Key: FNGHQPYNBGVFEO-UHFFFAOYSA-N
- SMILES: C(NCCC(O)C1SC=CC=1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 394.10209953g/mol
- Monoisotopic Mass: 394.10209953g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 564
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 123Ų
- XLogP3: 1.8
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6190-1695-5μmol |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6190-1695-3mg |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6190-1695-5mg |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6190-1695-10mg |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6190-1695-20mg |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6190-1695-4mg |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6190-1695-15mg |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6190-1695-20μmol |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6190-1695-25mg |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6190-1695-1mg |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide |
1421524-04-0 | 1mg |
$54.0 | 2023-09-09 |
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide Related Literature
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
Additional information on N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Professional Introduction to N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 1421524-04-0)
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide, identified by its CAS number 1421524-04-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its intricate molecular structure, combines a benzamide moiety with a pyrrolidine sulfonamide group, linked to a propyl chain substituted with a thiophene ring. Such structural features make it a promising candidate for various applications, particularly in the development of novel pharmaceutical agents and bioactive molecules.
The benzamide moiety is a well-known pharmacophore in medicinal chemistry, often associated with analgesic, anti-inflammatory, and neuroprotective properties. The presence of the pyrrolidine sulfonamide group further enhances its potential as a bioactive compound, contributing to its solubility and interaction with biological targets. The propyl chain, adorned with a hydroxyl group and a thiophene ring, adds an additional layer of complexity, potentially influencing both the pharmacokinetic and pharmacodynamic profiles of the compound.
In recent years, there has been a surge in research focused on the development of molecules that can modulate neurological and inflammatory pathways. N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide has emerged as a compound of interest in this domain. Studies have begun to explore its potential role in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. The thiophene ring, known for its ability to interact with specific enzymes and receptors, may play a crucial role in modulating neuronal activity. Furthermore, the hydroxyl group on the propyl chain could influence metabolic pathways, potentially enhancing bioavailability and reducing toxicity.
The pyrrolidine sulfonamide moiety has also been implicated in various biological processes. It is known to interact with enzymes such as carbonic anhydrases and proteases, which are involved in numerous physiological and pathological processes. By targeting these enzymes, N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide may offer therapeutic benefits in conditions where these enzymes are dysregulated. For instance, it has shown promise in preclinical studies as a potential inhibitor of carbonic anhydrase II, which is implicated in conditions like glaucoma and altitude sickness.
The benzamide group's interaction with biological targets is another area of active investigation. Benzamides are known to bind to various receptors and enzymes, including those involved in pain perception and inflammation. The structural features of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide, particularly the presence of both hydrophobic and hydrophilic regions, suggests that it may have multiple points of interaction with biological targets. This could lead to synergistic effects when used in combination therapies.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the thiophene ring into the propyl chain is particularly challenging due to the sensitivity of the ring towards various chemical reagents. However, advances in synthetic methodologies have made it possible to achieve this transformation with greater efficiency and selectivity. The subsequent functionalization of the benzamide group with the pyrrolidine sulfonamide moiety further adds complexity but also enhances the compound's potential bioactivity.
In terms of pharmacokinetic properties, N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide exhibits moderate solubility in water due to the presence of polar functional groups such as hydroxyl and sulfonamide groups. This solubility profile is advantageous for formulation purposes, allowing for easy administration via oral or intravenous routes. Additionally, preliminary studies suggest that the compound has reasonable bioavailability upon oral administration, indicating its potential for therapeutic use.
The safety profile of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide is still under investigation but early toxicology studies have shown that it is well-tolerated at moderate doses. However, further studies are needed to assess its long-term safety and potential side effects. The compound's complex structure also poses challenges for metabolomic studies aimed at understanding its metabolic pathways and interactions with cytochrome P450 enzymes.
The potential applications of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide extend beyond neurological disorders. It has shown promise as an anti-inflammatory agent due to its ability to modulate inflammatory pathways associated with conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, its structural features suggest that it may have applications in antiviral therapies by interfering with viral replication mechanisms.
In conclusion, N-[3-hydroxy-3-(thiophen-2-yli-propyl)] - < strong > 4 - ( py r o l i d i n e - 1 - sul fon y l ) b en z am ide strong > ( CAS No . 1421524 - 04 - 0 ) i s a c om p l ex e d o r g an i c c o mp o u n d wi t h p o t e n t i al app licat ions i n m ed ic i n e an d b i o m e d i c i n e r esear ch . Its structur al feat ures , inc luding t he b en z am ide , p y r o l i d ine sul fon am ide , an d thi o ph e n e r ing , endow it w i t h promis ing p otent ia l f or th er apieut ic u s e s . F ur ther resea rch is nee ded t o eluc idate i ts pha r mac okinet ic s , pha r macodynam ic s , an d long - te rm s afety profi le . How ev er , t he c ur rent ev idence sugge sts t hat t his com poun d holds grea t promis e as a n e w b ioact ive m olecul e w ith w ide - ran k app licat ion po ten t ia l . p >
1421524-04-0 (N-[3-hydroxy-3-(thiophen-2-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide) Related Products
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)


